molecular formula C₆₂H₁₀₇D₄N₁₁O₁₃ B1157995 Cyclosporin C-d4

Cyclosporin C-d4

カタログ番号: B1157995
分子量: 1222.64
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin C-d4 is a deuterated analog of Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides. Cyclosporins are neutral, lipophilic compounds containing unusual amino acids, initially isolated from Tolypocladium inflatum . While Cyclosporin A (CsA) is the most well-characterized member due to its immunosuppressive activity via calcineurin inhibition, Cyclosporin C shares structural homology but differs in specific amino acid substitutions. Cyclosporin C-d4 incorporates deuterium atoms, likely at metabolically vulnerable positions, to enhance metabolic stability or serve as an internal standard in analytical assays. Deuterated analogs like Cyclosporin C-d4 are critical in pharmacokinetic studies, enabling precise quantification via mass spectrometry by reducing metabolic interference .

特性

分子式

C₆₂H₁₀₇D₄N₁₁O₁₃

分子量

1222.64

同義語

Thr2-cyclosporine-d4; 

製品の起源

United States

類似化合物との比較

Structural Comparison

Cyclosporins B, C, D, and E differ from CsA in amino acid residues at specific positions, altering their conformational flexibility and biological activity. Key structural differences include:

  • Cyclosporin C : Substitutions at positions 2 (D-alanine instead of L-alanine) and 5 (valine instead of methyl-leucine) .
  • Cyclosporin C-d4 : Presumed deuterium substitution at hydrogen-rich sites (e.g., methyl or hydroxyl groups), enhancing isotopic stability without significantly altering the peptide backbone.

Table 1: Structural and Conformational Properties of Cyclosporin Variants

Cyclosporin Variant Key Structural Features Backbone Flexibility (NMR/MD Data)
Cyclosporin A L-alanine², methyl-leucine⁵ Moderate rigidity
Cyclosporin C D-alanine², valine⁵ Similar to CsA but with localized flexibility
Cyclosporin E Unique threonine substitution Higher rigidity than CsA
Cyclosporin C-d4 Deuterated side chains Likely comparable to Cyclosporin C

Table 2: Functional Comparison of Cyclosporin Variants

Cyclosporin Variant Immunosuppressive Activity mPT Inhibition Metabolic Stability
Cyclosporin A High (IC₅₀ ~10 nM) Strong Moderate
Cyclosporin C Low (IC₅₀ >100 nM) Weak Moderate
Cyclosporin E Not reported Moderate High
Cyclosporin C-d4 Preserved (if deuterated at non-critical sites) Similar to C Enhanced (due to deuterium)
Toxicity Profile
  • CsA’s nephrotoxicity is linked to metabolites like dihydro-CsA M17 . Cyclosporin C-d4’s deuterated structure may reduce toxic metabolite formation, though this remains hypothetical without direct evidence.

Q & A

Q. What are the standard analytical methods for characterizing Cyclosporin C-d4 in research settings?

Cyclosporin C-d4 is typically characterized using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) and nuclear magnetic resonance (NMR) . These methods verify isotopic purity (deuterium incorporation) and structural integrity. For example, HPLC-ESI-MS can distinguish between natural abundance and deuterated forms, while NMR confirms the absence of structural deviations caused by isotopic labeling .

Q. How should researchers design experiments to assess the binding affinity of Cyclosporin C-d4 to cyclophilins?

Isothermal titration calorimetry (ITC) is the gold standard for quantifying binding affinities. Key steps include:

  • Preparing purified cyclophilin isoforms in buffer systems mimicking physiological conditions.
  • Titrating Cyclosporin C-d4 into the cyclophilin solution while monitoring heat changes.
  • Analyzing data using software like Origin or MicroCal PEAQ-ITC to calculate dissociation constants (Kd). Ensure controls for solvent effects (e.g., DMSO compatibility) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What protocols ensure reproducibility in synthesizing Cyclosporin C-d4 analogs?

Follow non-ribosomal peptide synthetase (NRPS) -guided protocols, emphasizing:

  • Precise control of methylation steps using S-adenosylmethionine (AdoMet) to avoid incomplete N-methylation, which stalls cyclization .
  • Validating intermediates via LC-MS after each coupling cycle.
  • Cyclization under dilute conditions (≤1 mM) with HATU activation to minimize oligomerization .

Advanced Research Questions

Q. What are the key challenges in synthesizing Cyclosporin C-d4 analogs with modified amino acid residues?

Challenges include:

  • Substrate specificity of NRPS modules : Position 3 (typically Gly) exhibits strict specificity, while positions 1, 2, and 8 allow substitutions .
  • N-Methylation dependencies : Omission of >2 methyl groups disrupts cyclization due to conformational mismatches in the NRPS acceptor site. Use AdoMet analogs (e.g., sinefungin) to probe methylation tolerance .
  • Racemization risks : Optimize BTC (bis(trichloromethyl) carbonate)-mediated couplings for D-amino acids to retain stereochemistry .

Q. How can contradictory data on cyclophilin binding affinities be resolved?

Discrepancies (e.g., PPIL2/PPIL6/SDCCAG-10 showing no binding) may arise from:

  • Protein purity : Verify cyclophilin isoforms via SDS-PAGE and circular dichroism.
  • Experimental conditions : Use consistent buffer systems (pH 7.4, 150 mM NaCl) and avoid detergents that mask hydrophobic interactions.
  • Orthogonal validation : Pair ITC with fluorescence polarization or microscale thermophoresis (MST) .

Q. What statistical approaches are recommended for analyzing dose-response data in Cyclosporin C-d4 studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
  • Error propagation analysis for deuterium-induced kinetic isotope effects.
  • Bayesian hierarchical modeling to account for batch variability in isotopic labeling .

Methodological Considerations

Q. How should researchers document Cyclosporin C-d4 synthesis for reproducibility?

Adhere to Beilstein Journal of Organic Chemistry guidelines :

  • Include raw NMR spectra (δ values for deuterated positions) and LC-MS chromatograms in supplementary data.
  • Specify deuterium sources (e.g., D2O, deuterated amino acids) and incorporation efficiency (>98% for d4 labeling) .

Q. What strategies optimize isotopic labeling efficiency in Cyclosporin C-d4?

  • Use deuterated culture media during fungal fermentation (e.g., Tolypocladium inflatum) to ensure uniform labeling.
  • Monitor deuterium retention via <sup>2</sup>H-NMR and adjust fermentation pH/temperature to minimize H/D exchange .

Data Analysis and Interpretation

Q. How can researchers validate the biological activity of deuterated Cyclosporin C-d4 analogs?

  • Compare calcineurin inhibition (IC50) between Cyclosporin C-d4 and non-deuterated analogs using T-cell proliferation assays.
  • Assess conformational stability via NOESY NMR to ensure deuterium does not alter the bioactive conformation .

Q. What computational tools predict the impact of deuterium labeling on Cyclosporin C-d4 pharmacokinetics?

  • Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) to model deuterium’s effect on lipophilicity and membrane permeability.
  • QSAR models trained on deuterated/non-deuterated cyclosporins to forecast metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。